molecular formula C9H9FO B12507844 2-Cyclopropyl-5-fluorophenol

2-Cyclopropyl-5-fluorophenol

Cat. No.: B12507844
M. Wt: 152.16 g/mol
InChI Key: IJRRTDJGGJWMML-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluorophenol is an organic compound with the molecular formula C9H9FO It consists of a phenol group substituted with a cyclopropyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-fluorophenol can be achieved through several methods. One common approach involves the cyclopropylation of 5-fluorophenol using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form cyclopropyl-5-fluorocyclohexanol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of cyclopropyl-5-fluoroquinone.

    Reduction: Formation of cyclopropyl-5-fluorocyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and fluorine substituents influence its binding affinity and specificity. The compound may modulate enzymatic activities or receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Cyclopropyl-4-fluorophenol
  • 2-Cyclopropyl-3-fluorophenol
  • 2-Cyclopropyl-6-fluorophenol

Comparison: 2-Cyclopropyl-5-fluorophenol is unique due to the specific positioning of the cyclopropyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The position of the substituents affects the compound’s electronic distribution and steric interactions, making it distinct in its applications and effects.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-cyclopropyl-5-fluorophenol

InChI

InChI=1S/C9H9FO/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6,11H,1-2H2

InChI Key

IJRRTDJGGJWMML-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)O

Origin of Product

United States

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